N-Boc-beta-alanine ethyl ester

Description

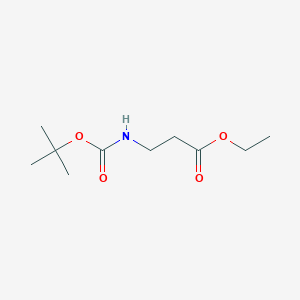

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARMXQJJKOUVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Boc-beta-alanine ethyl ester chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of N-Boc-beta-alanine Ethyl Ester

Introduction

This compound, systematically known as ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate, is a pivotal building block in modern organic synthesis and medicinal chemistry.[1] As a derivative of the non-proteinogenic amino acid β-alanine, it features two key protective groups: a tert-butoxycarbonyl (Boc) group on the amine and an ethyl ester on the carboxyl terminus. This dual-protection strategy renders it an exceptionally stable and versatile reagent, allowing for precise, stepwise modifications in the construction of complex molecules. Its achiral, flexible three-carbon backbone makes it a favored linker or spacer in various applications, from solid-phase peptide synthesis to the development of sophisticated drug delivery systems and proteolysis-targeting chimeras (PROTACs).[2][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, characterization, reactivity, and applications of this compound, grounded in established scientific principles and methodologies.

Physicochemical and Identification Properties

The fundamental identity and physical characteristics of a reagent are the foundation of its effective use in the laboratory. This compound is defined by a unique set of properties that dictate its handling, solubility, and compatibility with various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 88574-53-2 | [1][4] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Alternate Name | Ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate | [1] |

| Physical Form | Colorless Liquid or Low-Melting Solid | [5] |

| Solubility | Soluble in methanol, DMSO, ethyl acetate, dichloromethane | [2] |

| SMILES | CCOC(=O)CCNC(=O)OC(C)(C)C | [4] |

Note: The physical state can vary depending on purity. The related compound N-Benzyl-beta-alanine ethyl ester is a colorless liquid.[5]

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for verifying the identity and purity of starting materials. The structure of this compound gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. A ¹H NMR spectrum in CDCl₃ would be expected to show the following key signals, explained by the electronic environment of the protons:

-

~5.1 ppm (broad singlet, 1H): This corresponds to the N-H proton of the carbamate. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

4.1 ppm (quartet, 2H): These are the methylene protons (-O-CH₂-CH₃) of the ethyl ester, split into a quartet by the adjacent methyl group.

-

3.4 ppm (quartet, 2H): The methylene protons adjacent to the nitrogen (-NH-CH₂-).

-

2.5 ppm (triplet, 2H): The methylene protons adjacent to the ester carbonyl group (-CH₂-C=O).

-

1.4 ppm (singlet, 9H): A strong singlet representing the nine equivalent protons of the tert-butyl (Boc) group. Its high integration value is a hallmark of this protecting group.

-

1.2 ppm (triplet, 3H): The terminal methyl protons (-CH₂-CH₃) of the ethyl ester, split into a triplet by the adjacent methylene group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by strong absorption bands corresponding to the carbonyl groups.

-

~3350 cm⁻¹ (N-H stretch): Characteristic of the secondary amine in the carbamate.

-

~2980 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the ethyl and Boc groups.

-

~1735 cm⁻¹ (C=O stretch, ester): A strong, sharp peak for the ester carbonyl.

-

~1700 cm⁻¹ (C=O stretch, carbamate): A strong peak for the Boc-group carbonyl, often slightly broader than the ester carbonyl.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. In electrospray ionization (ESI-MS), the expected molecular ion would be [M+H]⁺ at m/z 218.27 or [M+Na]⁺ at m/z 240.25. A common fragmentation pattern involves the loss of the Boc group or isobutylene from the Boc group.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR data for this compound.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice due to its excellent dissolving power for nonpolar to moderately polar compounds and its single, easily identifiable solvent peak at ~7.26 ppm.

-

Homogenization: Cap the tube and gently invert it several times until the sample is completely dissolved.

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Acquire 16 to 32 scans to ensure a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient.[7]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Set a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons.[7]

-

-

Data Processing: Apply a Fourier transform to the acquired data and perform phase and baseline corrections to obtain the final spectrum.

Synthesis and Purification

The synthesis of this compound is typically achieved via two primary, reliable routes, allowing for flexibility based on the availability of starting materials.

Route A: Esterification of N-Boc-beta-alanine. This is often the preferred method, starting with the commercially available N-Boc-beta-alanine. The carboxylic acid is converted to the ethyl ester under standard conditions, such as using ethanol with a catalytic amount of strong acid (e.g., H₂SO₄) or by using coupling agents.

Route B: Boc-Protection of β-Alanine Ethyl Ester. In this approach, the commercially available β-alanine ethyl ester hydrochloride is first neutralized and then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.[8]

Caption: Primary synthetic routes to this compound.

Protocol 2: Synthesis via Boc Protection (Route B)

This protocol describes a robust method starting from β-alanine ethyl ester hydrochloride.

-

Neutralization: Dissolve β-alanine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N) (1.1 eq) dropwise. The formation of triethylammonium chloride salt is often observed as a white precipitate.

-

Boc Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM dropwise. The addition is performed at 0 °C to control the exothermicity of the reaction.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes, visualizing with a potassium permanganate stain. The disappearance of the starting amine spot indicates completion.

-

Workup: Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This sequence removes unreacted base, acidic impurities, and residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).[8] This step is crucial to remove any unreacted starting material and byproducts.

Chemical Reactivity and Key Transformations

The utility of this compound stems from the orthogonal reactivity of its two protecting groups.

Boc Group Deprotection

The Boc group is a cornerstone of amine protection strategy due to its stability under a wide range of conditions (e.g., basic, hydrogenolytic) but its facile removal under acidic conditions.[2] This is typically achieved with strong acids like trifluoroacetic acid (TFA) in an inert solvent like DCM, or with HCl in dioxane. The mechanism proceeds via protonation of the carbamate carbonyl followed by the elimination of isobutylene and carbon dioxide, liberating the free amine.

Caption: Acid-catalyzed deprotection of the Boc group.

Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C. Add TFA (5-10 eq), typically as a 25-50% solution in DCM, dropwise. The use of an excess of TFA ensures the reaction goes to completion.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

-

Removal of Excess Acid: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The product is typically obtained as the trifluoroacetate salt, a viscous oil or solid, which can be used directly in subsequent steps like peptide coupling.

Ester Group Transformations

The ethyl ester can be readily hydrolyzed (saponified) to the free carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent like THF or methanol. This transformation is fundamental when the C-terminus needs to be activated for coupling reactions.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool for synthetic chemists.

-

Peptide Synthesis: It serves as a building block for introducing a β-amino acid residue into a peptide chain.[9] After Boc deprotection, the resulting free amine can be coupled with an N-protected amino acid to extend the peptide chain. The ethyl ester protects the C-terminus during this coupling step.

-

Linker Chemistry: β-Alanine is frequently used as a flexible, hydrophilic spacer to connect two different molecular entities without introducing a chiral center.[3] this compound is an ideal starting material for incorporating such linkers, for instance, in the synthesis of PROTACs where a linker tethers a target-binding molecule to an E3 ligase ligand.[10]

-

Medicinal Chemistry: As a versatile intermediate, it is used in the synthesis of a wide array of pharmacologically active compounds, including enzyme inhibitors and receptor ligands where the β-amino acid motif is crucial for biological activity.[11]

Caption: Workflow for incorporating into a dipeptide.

Safety, Handling, and Storage

While not acutely toxic, proper handling of this compound is essential for laboratory safety. Based on data for structurally related compounds, it should be treated as a potential irritant.

-

Hazard Identification: May cause skin and eye irritation.[5] May cause respiratory irritation if inhaled.[12]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as they can induce decomposition.[13]

Conclusion

This compound is more than a simple protected amino acid; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, predictable spectroscopic signatures, and, most importantly, the orthogonal reactivity of its protecting groups provide chemists with a reliable and versatile building block. From creating novel peptide structures to engineering sophisticated bioactive molecules, its role as a foundational reagent in the modern synthetic laboratory is firmly established.

References

- Title: New processes for producing beta-alanine derivatives - Google Patents. Source: Google Patents.

-

Title: IR spectra of N-Boc-L-alanine-L-proline-OMe 9. Source: ResearchGate. URL: [Link]

-

Title: Boc-beta-Ala-OH [3303-84-2]. Source: Aapptec Peptides. URL: [Link]

-

Title: Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Source: National Center for Biotechnology Information. URL: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Boc-beta-alanine CAS#: 3303-84-2 [m.chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. N-Boc-b-alanine ethyl ester | 88574-53-2 | FB38863 [biosynth.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US20030114488A1 - New processes for producing beta-alanine derivatives - Google Patents [patents.google.com]

- 9. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]

- 11. Buy 3-Amino-N-Boc-L-alanine ethyl ester [smolecule.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate

Abstract: This guide provides a comprehensive technical overview of Ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate, a pivotal building block in modern organic synthesis and medicinal chemistry. Commonly known as Boc-β-Ala-OEt, this compound serves as a protected form of β-alanine, offering strategic advantages in the construction of complex peptides, peptidomimetics, and other pharmacologically relevant molecules. This document details its chemical and physical properties, outlines a robust and validated synthesis protocol, provides a full analytical characterization profile, discusses its key applications, and establishes guidelines for safe handling and storage. It is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this versatile reagent.

Compound Profile and Physicochemical Properties

Ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate is an N-terminally protected β-amino acid ester. The tert-butyloxycarbonyl (Boc) group provides acid-labile protection, which is orthogonal to many other protecting groups used in peptide synthesis, allowing for selective deprotection and sequential bond formation. The ethyl ester protects the C-terminus, enabling its use as a nucleophilic component after deprotection of the amine.

The fundamental properties of this compound are summarized below for quick reference in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C10H19NO4 | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| CAS Number | 88574-53-2 | [1] |

| Appearance | Colorless oil or white solid | [2] |

| Boiling Point | Data not consistently available; typically purified by chromatography. | |

| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Methanol). | |

| Canonical SMILES | CCOC(=O)CCNC(=O)OC(C)(C)C |

Structure Diagram:

Sources

An In-depth Technical Guide to N-Boc-beta-alanine Ethyl Ester: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of N-Boc-beta-alanine Ethyl Ester in Peptide and Small Molecule Synthesis

This compound, a key building block in synthetic organic chemistry, holds a pivotal role in the design and synthesis of modified peptides and complex small molecules. Its unique structural features, comprising a beta-amino acid backbone, a tert-butyloxycarbonyl (Boc) protecting group, and an ethyl ester moiety, offer chemists precise control over synthetic pathways. This guide provides an in-depth exploration of the molecular characteristics, synthesis, and diverse applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

The strategic incorporation of the Boc protecting group provides a robust and widely utilized method for safeguarding the amino functionality during peptide synthesis and other organic transformations.[1] The ethyl ester, in turn, protects the carboxylic acid, allowing for selective deprotection and subsequent coupling reactions. This dual-protection strategy is fundamental to achieving high-yield, high-purity synthesis of target molecules.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of the fundamental molecular and physical properties of this compound is essential for its effective application in research and development.

Molecular Formula: C₁₀H₁₉NO₄[2][3]

Molecular Weight: 217.26 g/mol [2][3]

| Property | Value | Source(s) |

| CAS Number | 88574-53-2 | [2][3] |

| Alternate Name | Ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate | [2][3] |

| Appearance | White to off-white crystalline powder or solid | [4] |

| Solubility | Soluble in DMSO and methanol | [4] |

| Melting Point | 76-79 °C |

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is typically achieved through the reaction of beta-alanine ethyl ester with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method provides a reliable and scalable route to the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

β-Alanine ethyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolution and Neutralization: Dissolve β-alanine ethyl ester hydrochloride (1 equivalent) in dichloromethane (DCM). To this solution, add triethylamine (Et₃N) (1.1 equivalents) dropwise at 0 °C to neutralize the hydrochloride and liberate the free amine.

-

Boc Protection: While maintaining the temperature at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Caption: General workflow for incorporating N-Boc-beta-alanine into a peptide chain.

Linker in Bioconjugation and PROTACs

Due to its linear and flexible nature, the β-alanine backbone is frequently used as a linker in various bioconjugation strategies. [5]In the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), N-Boc-beta-alanine derivatives are employed as components of the linker that connects a target protein binder to an E3 ligase ligand. [4]The ability to readily deprotect the Boc group allows for further elaboration of the linker structure.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is a valuable and versatile building block for organic chemists, particularly those engaged in peptide synthesis and drug discovery. Its well-defined structure and predictable reactivity, coupled with straightforward synthesis and purification protocols, make it an indispensable tool in the modern synthetic laboratory. The strategic use of this compound enables the construction of complex molecules with tailored properties, contributing significantly to the advancement of medicinal chemistry and the development of novel therapeutics.

References

-

13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- New processes for producing beta-alanine derivatives. (2003). Google Patents.

-

IR spectra of N-Boc-L-alanine-L-proline-OMe 9. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Tert-butoxycarbonylalanine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Boc-beta-Ala-OH [3303-84-2]. (n.d.). Aapptec. Retrieved January 7, 2026, from [Link]

- Pavone, V., Lombardi, A., D'Auria, G., Saviano, M., Nastri, F., Paolillo, L., ... & Pedone, C. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173-183.

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). Cenmed Enterprises. Retrieved January 7, 2026, from [Link]

-

beta.-Alanine, N-cyclohexylcarbonyl-, ethyl ester. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

- Damodaran, V. B., & Fee, C. J. (2010). Synthesis and evaluation of α-(β-alanine)-ω-carboxy PEG derivative as a novel cleavable heterobifunctional PEG tether for solid-phase polymeric drug delivery. Journal of applied polymer science, 118(1), 398-406.

-

Boc-Amino Acids for Peptide Synthesis Archives. (n.d.). AAPPTEC. Retrieved January 7, 2026, from [Link]

-

Boc-beta-Alanine (CAS 3303-84-2): A Key Boc-Amino Acid for Peptide Synthesis and PROTACs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Boc-beta-alanine Ethyl Ester

Introduction: The Significance of N-Boc-beta-alanine Ethyl Ester in Modern Drug Discovery

This compound is a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and peptide chemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and an ethyl ester, offers chemists a versatile scaffold for elaboration. The Boc group provides a stable yet readily cleavable protecting group for the nitrogen atom, allowing for selective reactions at other parts of the molecule. The ethyl ester serves as a convenient handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form peptide bonds. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering insights into the rationale behind procedural choices and detailed experimental protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis: Two Core Pathways

The synthesis of this compound can be approached from two principal strategic directions, each with its own set of advantages and considerations. The choice of pathway often depends on the starting material availability, desired scale, and specific purity requirements of the final product.

The two primary retrosynthetic disconnections are:

-

Pathway A: Esterification of N-Boc-beta-alanine. This route begins with the commercially available N-Boc-beta-alanine and focuses on the esterification of the carboxylic acid moiety.

-

Pathway B: Boc Protection of beta-alanine ethyl ester. This alternative approach starts with beta-alanine ethyl ester and involves the protection of the primary amine with a Boc group.

The following sections will delve into the mechanistic details and practical execution of each pathway.

Pathway A: Esterification of N-Boc-beta-alanine

This is arguably the more common and straightforward approach due to the ready availability and stability of N-Boc-beta-alanine. The core of this pathway is the conversion of a carboxylic acid to an ethyl ester.

Mechanism and Rationale

The esterification of N-Boc-beta-alanine is typically achieved under acidic conditions, following the Fischer-Speier esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Subsequent proton transfers and elimination of a water molecule yield the desired ethyl ester.

Alternatively, for milder reaction conditions, coupling agents or alkylating agents can be employed.

Visualizing Pathway A

Caption: Fischer-Speier esterification of N-Boc-beta-alanine.

Detailed Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: To a solution of N-Boc-beta-alanine (1 equivalent) in absolute ethanol (5-10 volumes), add a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate gradient.

Data Summary for Pathway A

| Parameter | Value/Condition | Rationale |

| Starting Material | N-Boc-beta-alanine | Readily available and stable. |

| Key Reagents | Ethanol, Sulfuric Acid | Ethanol acts as both solvent and reactant. Sulfuric acid is an effective catalyst. |

| Reaction Time | 4-16 hours | Dependent on scale and temperature. |

| Typical Yield | 85-95% | Generally high-yielding. |

| Purification | Extraction, Column Chromatography | Standard procedures for isolating neutral organic compounds. |

Pathway B: Boc Protection of beta-Alanine Ethyl Ester

This pathway is advantageous when beta-alanine ethyl ester is a more readily available or cost-effective starting material. The central transformation is the selective protection of the primary amine.

Mechanism and Rationale

The protection of the amino group of beta-alanine ethyl ester is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base, typically a tertiary amine like triethylamine or an inorganic base like sodium bicarbonate, deprotonates the amino group, increasing its nucleophilicity. The nucleophilic nitrogen then attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases tert-butoxide and carbon dioxide, or a mixed carbonate, ultimately affording the N-Boc protected product.

Visualizing Pathway B

Caption: Boc protection of beta-alanine ethyl ester.

Detailed Experimental Protocol: Boc Protection

-

Reaction Setup: Dissolve beta-alanine ethyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water. Add a base, such as triethylamine (2.2 equivalents) or sodium bicarbonate (2-3 equivalents), to neutralize the hydrochloride salt and create the basic reaction environment.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is often exothermic, so addition at 0 °C is recommended.[1]

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: If using an aqueous solvent system, acidify the reaction mixture to a pH of 2-3 with a dilute acid like potassium hydrogen sulfate solution to protonate any excess base and facilitate extraction.[2] If using an organic solvent, wash the reaction mixture with a dilute acid, followed by water and brine.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by silica gel column chromatography if needed.[1]

Data Summary for Pathway B

| Parameter | Value/Condition | Rationale |

| Starting Material | beta-Alanine ethyl ester | Can be more cost-effective depending on the supplier. |

| Key Reagents | Di-tert-butyl dicarbonate, Base | (Boc)₂O is a standard and effective Boc-protecting reagent. The base is crucial for the reaction mechanism. |

| Reaction Time | 2-12 hours | Generally a faster reaction than Fischer esterification. |

| Typical Yield | 90-98% | Highly efficient and clean reaction. |

| Purification | Acid wash, Extraction | Often requires minimal purification. |

Comparative Analysis and Field Insights

| Feature | Pathway A (Esterification) | Pathway B (Boc Protection) | Senior Scientist's Recommendation |

| Starting Material Cost | N-Boc-beta-alanine can be more expensive. | beta-Alanine ethyl ester is often cheaper. | For large-scale synthesis, Pathway B is generally more economical. |

| Reaction Conditions | Requires heating (reflux). | Often proceeds at room temperature. | Pathway B is more energy-efficient and may be preferable for thermally sensitive substrates. |

| Byproducts | Water. | Tert-butanol and CO₂. | Both pathways have relatively benign byproducts that are easily removed. |

| Scalability | Readily scalable. | Readily scalable. | Both pathways are suitable for industrial production. |

| Overall Simplicity | A single-step reaction with a simple work-up. | A single-step reaction with a straightforward work-up. | Both are relatively simple, but the milder conditions of Pathway B can be an advantage. |

From a practical standpoint in a drug development setting, Pathway B is often favored for its milder reaction conditions and potentially lower cost of starting materials on a large scale. The reaction is typically cleaner and proceeds with high efficiency, often yielding a product that requires minimal purification. However, the choice ultimately rests on the specific economic and logistical considerations of the project.

Conclusion

The synthesis of this compound is a well-established process with two primary, highly efficient pathways. Both the esterification of N-Boc-beta-alanine and the Boc protection of beta-alanine ethyl ester offer reliable methods to obtain this valuable synthetic intermediate. By understanding the underlying mechanisms and practical considerations of each route, researchers can make informed decisions to best suit their synthetic needs, whether for small-scale research or large-scale manufacturing in the pursuit of novel therapeutics.

References

- Google Patents. (n.d.). New processes for producing beta-alanine derivatives.

- Google Patents. (n.d.). Crystallization method of Boc-amino acid.

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

Sources

The Definitive Guide to N-Boc-beta-alanine ethyl ester: Mechanism of Protection and Practical Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the synthesis of N-Boc-beta-alanine ethyl ester, focusing on the core principles and practical execution of the tert-butoxycarbonyl (Boc) protection of the primary amine. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary for the successful implementation of this crucial synthetic transformation.

Introduction: The Strategic Imperative of Amine Protection

In the intricate landscape of organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the selective modification of polyfunctional molecules is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking or "protection" to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is one of the most widely employed amine protecting groups due to its ease of introduction, stability to a wide range of reaction conditions, and facile, orthogonal removal under acidic conditions.[1][2]

This guide will focus specifically on the Boc protection of beta-alanine ethyl ester, a valuable building block in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss critical parameters that ensure high yield and purity.

The Mechanism of Boc Protection: A Nucleophilic Acyl Substitution

The protection of an amine with di-tert-butyl dicarbonate (Boc anhydride) is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-understood pathway, which can be facilitated by the presence of a base.

The core mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of beta-alanine ethyl ester onto one of the electrophilic carbonyl carbons of Boc anhydride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of the stable N-Boc protected carbamate, along with the liberation of tert-butanol and carbon dioxide as byproducts. The evolution of carbon dioxide gas provides a significant thermodynamic driving force for the reaction.[3]

The Role of the Base

While the reaction can proceed without a base, the inclusion of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) is common practice and serves two primary functions:

-

Enhanced Nucleophilicity: In the case of starting with the hydrochloride salt of beta-alanine ethyl ester, a base is required to neutralize the ammonium salt and liberate the free amine, which is the active nucleophile.

-

Proton Scavenging: The base deprotonates the protonated amine intermediate that forms after the initial nucleophilic attack, thereby regenerating a neutral species and driving the reaction to completion.[4]

dot

Caption: Mechanism of Boc Protection of an Amine.

Experimental Protocol: Synthesis of this compound

This protocol is a robust and reproducible method for the synthesis of this compound, adapted from established procedures for the Boc protection of amino acids and their derivatives.[2][5]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| β-Alanine ethyl ester hydrochloride | 4244-84-2 | 153.61 | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | Boc-protecting agent |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Base |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, reaction solvent |

| Saturated aqueous sodium bicarbonate | N/A | N/A | For aqueous work-up |

| Brine (Saturated aqueous NaCl) | N/A | N/A | For aqueous work-up |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |

| Hexanes | 110-54-3 | 86.18 | For column chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add β-alanine ethyl ester hydrochloride (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution. It is crucial to add the base before the Boc anhydride to neutralize the hydrochloride salt and liberate the free amine.

-

Boc Anhydride Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

-

Aqueous Work-up: Upon completion of the reaction, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

dot

Caption: Experimental Workflow for the Synthesis of this compound.

Quantitative Data and Characterization

| Parameter | Typical Value |

| Yield | 85-95% |

| Reaction Time | 12-16 hours |

| Physical Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.10 (br s, 1H, NH), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.40 (q, J=6.4 Hz, 2H, NHCH₂), 2.55 (t, J=6.4 Hz, 2H, CH₂CO), 1.44 (s, 9H, C(CH₃)₃), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.5, 156.0, 79.2, 60.6, 36.9, 35.0, 28.4, 14.2 |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after 16 hours, an additional portion of Boc anhydride (0.1-0.2 eq) can be added, and the reaction can be stirred for another 4-6 hours. Ensure that the triethylamine used is of high quality and free of moisture.

-

Formation of Di-Boc Protected Amine: While less common with primary amines, the formation of a di-Boc protected product is a potential side reaction. This can be minimized by the slow, portion-wise addition of Boc anhydride at 0 °C.

-

Urea Byproduct Formation: With sterically hindered amines, the formation of a urea byproduct can occur. For beta-alanine ethyl ester, this is generally not a significant issue under the recommended conditions.[5]

-

Work-up Emulsions: During the aqueous work-up, emulsions can sometimes form. The addition of brine can help to break up these emulsions.

Conclusion

The Boc protection of beta-alanine ethyl ester is a fundamental and highly efficient transformation in organic synthesis. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, coupled with a well-defined and robust experimental protocol, is essential for achieving high yields and purity. The insights and detailed procedures provided in this guide are intended to empower researchers to confidently and successfully perform this critical reaction in their synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

- Google Patents. (n.d.). US20030114488A1 - New processes for producing beta-alanine derivatives.

-

Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-PHENYLALANINE. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-beta-Ala-OH. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of N-Boc-beta-alanine ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of N-Boc-beta-alanine ethyl ester in Synthetic Chemistry

This compound (ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate) is a valuable building block in the synthesis of peptides, peptidomimetics, and other complex organic molecules. Its structure incorporates a beta-amino acid backbone, which can impart unique conformational properties to peptides and enhance their stability against enzymatic degradation. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the ethyl ester on the carboxylic acid allows for selective chemical transformations at either end of the molecule, making it a versatile tool in multi-step syntheses.

Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This technical guide provides an in-depth overview of the key spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the underlying principles, provide detailed experimental protocols, present predicted spectral data based on analogous structures, and offer a thorough interpretation of the results.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

A. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a map of the proton environments in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's field frequency is locked using the deuterium signal from the solvent. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters, for example, on a 400 MHz spectrometer with 16 scans and a relaxation delay of 1 second.

-

Data Processing: The acquired free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectrum is calibrated using the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm).

Diagram of the ¹H NMR Experimental Workflow:

Caption: Workflow for acquiring a ¹H NMR spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.10 | broad singlet | 1H | NH |

| 4.14 | quartet | 2H | O-CH₂ -CH₃ |

| 3.41 | quartet | 2H | N-CH₂ -CH₂ |

| 2.53 | triplet | 2H | CH₂-CH₂ -C=O |

| 1.44 | singlet | 9H | -C(CH₃ )₃ |

| 1.25 | triplet | 3H | O-CH₂-CH₃ |

-

Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.44 ppm. This is a characteristic and easily identifiable signal for a Boc-protected compound.[1]

-

Ethyl Ester Group (O-CH₂-CH₃): The ethyl group will give rise to two signals: a quartet around 4.14 ppm for the methylene protons (-O-CH₂-) coupled to the three methyl protons, and a triplet around 1.25 ppm for the methyl protons (-CH₃) coupled to the two methylene protons.

-

Beta-Alanine Backbone (-NH-CH₂-CH₂-C=O): The two methylene groups of the beta-alanine backbone will appear as two distinct signals. The methylene group adjacent to the nitrogen (N-CH₂) is expected to be a quartet around 3.41 ppm due to coupling with the neighboring methylene protons and the NH proton. The methylene group adjacent to the carbonyl group (-CH₂-C=O) is predicted to be a triplet around 2.53 ppm, coupled to the adjacent N-CH₂ protons.

-

Amide Proton (-NH-): The amide proton will likely appear as a broad singlet around 5.10 ppm. Its chemical shift and multiplicity can be variable and are often influenced by solvent and concentration.

B. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters:

-

Sample Preparation: A more concentrated sample is often required, typically 20-50 mg in ~0.7 mL of deuterated solvent.

-

Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically necessary to obtain a good signal-to-noise ratio.

-

Data Processing: The processing steps are analogous to ¹H NMR, with calibration to the solvent peak (for CDCl₃, δ ≈ 77.16 ppm).

Diagram of the ¹³C NMR Experimental Workflow:

Caption: Workflow for acquiring a ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | Ester C =O |

| ~156.0 | Carbamate C =O |

| ~79.5 | -C (CH₃)₃ |

| ~60.8 | O-CH₂ -CH₃ |

| ~36.5 | N-CH₂ -CH₂ |

| ~34.2 | CH₂-CH₂ -C=O |

| ~28.4 | -C(CH₃ )₃ |

| ~14.2 | O-CH₂-CH₃ |

-

Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region of the spectrum: one for the ester carbonyl around 172.5 ppm and another for the carbamate carbonyl of the Boc group around 156.0 ppm.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is predicted to appear around 79.5 ppm, while the three equivalent methyl carbons will give a signal around 28.4 ppm.

-

Ethyl Ester Carbons: The methylene carbon (-O-CH₂) is expected at approximately 60.8 ppm, and the methyl carbon (-CH₃) at around 14.2 ppm.

-

Beta-Alanine Backbone Carbons: The two methylene carbons of the beta-alanine backbone will have distinct chemical shifts. The carbon adjacent to the nitrogen (N-CH₂) is predicted to be around 36.5 ppm, and the carbon adjacent to the ester carbonyl (-CH₂-C=O) at approximately 34.2 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy (Liquid Film)

For a liquid sample like this compound, the simplest method is to acquire the spectrum as a thin film:

-

Sample Preparation: Place a small drop of the neat liquid onto a salt plate (e.g., NaCl or KBr).

-

Film Formation: Place a second salt plate on top of the first and gently press to form a thin, uniform liquid film between the plates.

-

Data Acquisition: Place the salt plate assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty salt plates should be acquired first and automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, the salt plates should be thoroughly cleaned with a suitable solvent (e.g., dry acetone or chloroform) and stored in a desiccator.

Diagram of the FT-IR (Liquid Film) Experimental Workflow:

Caption: Workflow for FT-IR analysis of a liquid sample.

Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch |

| ~2980-2930 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend |

| ~1250 | Strong | C-O stretch (ester and carbamate) |

| ~1160 | Strong | C-O stretch (carbamate) |

Interpretation of the IR Spectrum

-

N-H Stretch: A characteristic absorption band around 3350 cm⁻¹ is expected for the N-H stretching vibration of the carbamate.

-

C-H Stretch: The region between 2980 and 2930 cm⁻¹ will show absorptions due to the stretching vibrations of the various aliphatic C-H bonds in the molecule.

-

C=O Stretches: Two strong carbonyl absorption bands will be prominent. The ester carbonyl stretch is expected at a higher frequency, around 1735 cm⁻¹, while the carbamate carbonyl stretch will appear at a lower frequency, around 1690 cm⁻¹. The presence of these two distinct peaks is a key diagnostic feature.

-

N-H Bend: The bending vibration of the N-H bond is expected to appear around 1520 cm⁻¹.

-

C-O Stretches: Strong absorption bands in the fingerprint region, particularly around 1250 and 1160 cm⁻¹, are characteristic of the C-O stretching vibrations of the ester and carbamate functional groups.

III. Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Diagram of the ESI-MS Experimental Workflow:

Caption: Workflow for ESI-Mass Spectrometry analysis.

Predicted Mass Spectrum Data for this compound

The molecular weight of this compound (C₁₀H₁₉NO₄) is 217.26 g/mol . In ESI-MS, the compound is expected to be observed as protonated or sodiated adducts.

| m/z | Ion |

| 218.14 | [M+H]⁺ |

| 240.12 | [M+Na]⁺ |

| 162.09 | [M+H - C₄H₈]⁺ |

| 118.08 | [M+H - Boc]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Adducts: The most informative peaks will be the protonated molecule [M+H]⁺ at m/z 218.14 and the sodiated molecule [M+Na]⁺ at m/z 240.12. The presence of these ions confirms the molecular weight of the compound.

-

Fragment Ions: Fragmentation can provide further structural confirmation. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), which would result in a fragment ion at m/z 162.09. Another likely fragmentation is the loss of the entire Boc group, leading to a fragment at m/z 118.08, corresponding to the protonated beta-alanine ethyl ester.

IV. Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, such as the carbamate and ester carbonyls. Finally, mass spectrometry verifies the molecular weight and can provide insights into fragmentation patterns. By integrating the data from these techniques, researchers and drug development professionals can proceed with confidence in the quality of this important synthetic building block.

References

Sources

An In-depth Technical Guide to the Solubility of N-Boc-beta-alanine Ethyl Ester in Common Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Research and Development

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a multitude of applications, from synthetic organic chemistry to pharmaceutical formulation. For a compound like N-Boc-beta-alanine ethyl ester, which is instrumental in the synthesis of peptides and other complex molecules, understanding its solubility profile is paramount.[1] A comprehensive knowledge of its solubility in various organic solvents enables researchers to:

-

Optimize Reaction Conditions: Ensuring the substrate is fully dissolved is crucial for achieving optimal reaction rates and yields.

-

Streamline Purification Processes: Solubility differences are the cornerstone of techniques like crystallization and chromatography.

-

Develop Robust Formulations: In drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide provides a robust experimental framework for determining the solubility of this compound, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties can provide initial insights into its likely solubility behavior.

-

Molecular Formula: C₁₀H₁₉NO₄[2]

-

Molecular Weight: 217.26 g/mol [2]

-

Structure: The molecule contains both a polar carbamate group and an ester functional group, as well as a nonpolar tert-butyl group. This amphiphilic nature suggests it will exhibit varied solubility across a range of solvents.

-

Physical State: While specific data for the ethyl ester is not prevalent, the related compound, N-Boc-beta-alanine, is a white to off-white crystalline powder.[3] It is reasonable to assume a similar appearance for the ethyl ester.

Experimental Protocol for Determining Solubility

The following protocol is a synthesized, best-practice methodology derived from established procedures for determining the solubility of organic compounds.[4][5][6] This systematic approach ensures a comprehensive understanding of the compound's solubility profile.

Materials and Equipment

-

This compound

-

A selection of common organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, acetonitrile, dimethylformamide, dimethyl sulfoxide, hexane, toluene)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

HPLC or other suitable analytical instrumentation for quantification

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

Step-by-Step Methodology

-

Preparation of Saturated Solutions (Shake-Flask Method):

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure a saturated solution is achieved.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Clarification:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) compatible with the solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection, to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Record the temperature at which the solubility was determined.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the solubility determination protocol.

Caption: Workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Template)

| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Observations |

| e.g., Dichloromethane | 9.1 | 3.1 | [Experimental Data] | |

| e.g., Ethyl Acetate | 6.0 | 4.4 | [Experimental Data] | |

| e.g., Acetone | 21 | 5.1 | [Experimental Data] | |

| e.g., Ethanol | 25 | 4.3 | [Experimental Data] | |

| e.g., Methanol | 33 | 5.1 | [Experimental Data] | |

| e.g., Water | 80 | 10.2 | [Experimental Data] | |

| e.g., Hexane | 1.9 | 0.1 | [Experimental Data] |

Interpretation:

The general principle of "like dissolves like" is a useful starting point for interpreting solubility data.[5][7]

-

Polar Aprotic Solvents: Solvents like DMF and DMSO are often excellent solvents for a wide range of organic molecules due to their high dielectric constants and ability to solvate both cations and anions effectively.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol can engage in hydrogen bonding, which may enhance the solubility of compounds with hydrogen bond acceptors, like the ester and carbamate groups in this compound.

-

Nonpolar Solvents: The solubility in nonpolar solvents like hexane and toluene will be primarily influenced by the nonpolar tert-butyl group.

Implications for Researchers and Drug Development Professionals

The solubility data generated through this protocol has direct and practical implications:

-

For Synthetic Chemists: The choice of solvent for a reaction involving this compound can be made on an empirical basis, ensuring homogeneity and potentially improving reaction outcomes.

-

For Process Chemists: Understanding solubility is critical for developing scalable purification strategies, particularly for crystallization, where the selection of an appropriate solvent system is key to achieving high purity and yield.

-

For Formulation Scientists: In drug development, if this moiety is part of an active pharmaceutical ingredient (API), its solubility will be a key determinant of the formulation strategy to ensure adequate bioavailability.

Conclusion

While a comprehensive public database on the solubility of this compound is not currently available, this guide provides the necessary tools for researchers to generate this vital data independently. The detailed experimental protocol, grounded in established scientific principles, offers a reliable path to understanding and leveraging the solubility of this important chemical building block. By systematically applying this methodology, researchers can enhance the efficiency and success of their work in both academic and industrial settings.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).

- Material Safety Data Sheet. (2005, October 9).

-

Boc-Beta-Ala-OSu | C12H18N2O6 | CID 10684599. (n.d.). PubChem. Retrieved from [Link]

-

Thermophysical Properties of BOC-β-alanine. (n.d.). Chemcasts. Retrieved from [Link]

-

beta-Alanine, N-phenyl-, ethyl ester | C11H15NO2 | CID 10910393. (n.d.). PubChem. Retrieved from [Link]

-

β-Alanine ethyl ester. (n.d.). In Wikipedia. Retrieved from [Link]

-

Boc-beta-alanine | CAS#:3303-84-2. (n.d.). Chemsrc. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation of N-Boc-beta-alanine ethyl ester

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-beta-alanine ethyl ester is a crucial building block in medicinal chemistry and peptide synthesis. Its utility is predicated on the stability of the tert-butyloxycarbonyl (Boc) protecting group, which masks the amine functionality during synthetic steps. However, the thermal lability of the Boc group presents a significant challenge. Understanding the thermal stability and degradation profile of this compound is not merely an academic exercise; it is a prerequisite for developing robust manufacturing processes, ensuring the quality and purity of active pharmaceutical ingredients (APIs), and defining appropriate storage and handling conditions.[1][2]

This guide provides a comprehensive technical overview of the factors governing the thermal stability of this compound. We will delve into the primary degradation pathways, present field-proven analytical methodologies for assessing stability, and offer actionable insights for mitigating degradation risks in a drug development context. This document is intended to serve as a practical resource for scientists and researchers, bridging theoretical principles with real-world applications.

Physicochemical Properties and Molecular Structure

A foundational understanding of the molecule's properties is essential before exploring its stability.

| Property | Value | Source |

| Chemical Name | Ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate | [3] |

| CAS Number | 88574-53-2 | [3] |

| Molecular Formula | C10H19NO4 | [3] |

| Molecular Weight | 217.26 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Approx. 76.5 °C (for the parent acid) | [5] |

The structure features two key functional groups susceptible to degradation: the N-Boc carbamate and the ethyl ester. The thermal energy required to initiate degradation is primarily dictated by the bond dissociation energy of the C-O bond in the tert-butyl group of the Boc moiety.

Theoretical Degradation Pathways

Thermal stress can induce several degradation reactions. The most significant of these is the thermolytic cleavage of the Boc group, a well-documented pathway for N-Boc protected amines.[6][7] This process does not require a catalyst and can proceed via a concerted mechanism.[6][8]

The primary degradation pathways include:

-

Boc Deprotection (Thermolysis): This is the principal thermal degradation route. The carbamate undergoes elimination to form beta-alanine ethyl ester, carbon dioxide, and isobutylene. This reaction is often the rate-limiting step in the thermal decomposition of the molecule.[6] High temperatures can drive this reaction, and the presence of even trace amounts of acid can significantly accelerate it.[9][10]

-

Ester Hydrolysis: While primarily a concern in aqueous solutions, the presence of residual water in the sample can lead to the hydrolysis of the ethyl ester to form N-Boc-beta-alanine, especially at elevated temperatures.

-

Further Decomposition: The primary degradant, beta-alanine ethyl ester, can itself undergo further reactions at higher temperatures, such as cyclization to form a lactam or other complex decomposition products.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. scbt.com [scbt.com]

- 4. Boc-beta-alanine CAS#: 3303-84-2 [m.chemicalbook.com]

- 5. chem-casts.com [chem-casts.com]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Theoretical Yield Calculation of N-Boc-beta-alanine Ethyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Boc-beta-alanine ethyl ester, with a core focus on the principles and practical application of theoretical yield calculation. As a foundational building block in peptide synthesis and medicinal chemistry, understanding the precise stoichiometry and expected yield of this compound is critical for efficient resource management, scalability, and the overall success of a research campaign.

Foundational Principles: The 'Why' Behind the Synthesis

The synthesis of this compound is fundamentally a two-stage process: the protection of the amino group followed by the esterification of the carboxylic acid.

-

Amine Protection: The primary amine of β-alanine is a potent nucleophile and would interfere with subsequent reactions, particularly the esterification of the carboxyl group. To prevent unwanted side reactions, such as intermolecular amide bond formation, the amine is "protected." The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose.[1] It is highly effective at masking the amine's nucleophilicity and can be readily removed under mild acidic conditions that typically do not affect other functional groups, like the newly formed ester.[2] The protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), reacts with the amine in the presence of a base, which deprotonates the amino group, thereby increasing its nucleophilicity for the attack on one of the Boc anhydride's electrophilic carbonyl carbons.

-

Carboxyl Esterification: With the amine protected, the carboxylic acid can be converted to its ethyl ester. This transformation is often crucial for increasing the compound's solubility in organic solvents and for its use in subsequent peptide coupling reactions where a free carboxylic acid might be undesirable. Various methods exist for esterification, but a common approach involves activating the carboxylic acid with a coupling agent followed by reaction with ethanol.

This sequential approach ensures high selectivity and leads to a cleaner product, simplifying purification and improving the overall efficiency of the synthesis.

Reaction Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and analysis process.

Caption: High-level workflow from synthesis to final yield calculation.

Detailed Experimental Protocol

This protocol describes a representative synthesis. Researchers should always conduct their own risk assessment before proceeding.

Part A: Synthesis of N-Boc-beta-alanine

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (NaOH, 2.0 eq) and stir until all solids are dissolved. Cool the mixture to 0 °C in an ice bath.

-

Boc Anhydride Addition: To the cooled, stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or dissolved in a small amount of dioxane.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16-18 hours).

-

Workup: Concentrate the mixture in vacuo to remove the dioxane. Acidify the remaining aqueous solution to a pH of 2-3 using a cold 1 M solution of potassium bisulfate (KHSO₄).

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-beta-alanine, typically as a white solid or a thick oil.

Part B: Synthesis of this compound

-

Dissolution: Dissolve the N-Boc-beta-alanine (1.0 eq) from Part A in dichloromethane (DCM).

-

Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), absolute ethanol (1.5 eq), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq).

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to obtain the pure this compound.

Core Directive: Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[3] The calculation is dictated by the stoichiometry of the balanced chemical equation and the identification of the limiting reagent.

Step 1: The Balanced Chemical Equation

The overall reaction is: C₃H₇NO₂ (β-Alanine) + C₁₀H₁₈O₅ ((Boc)₂O) + C₂H₅OH (Ethanol) → C₁₀H₁₉NO₄ (this compound) + Byproducts

For the purpose of yield calculation, we consider the 1:1 stoichiometric relationship between the starting β-alanine and the final product.

Step 2: Identify the Limiting Reagent

The limiting reagent is the reactant that will be completely consumed first, thereby stopping the reaction and limiting the amount of product that can be formed.[4][5]

-

Calculate Moles of Each Reactant: Convert the mass (in grams) of each reactant used in the experiment into moles by dividing by its molecular weight ( g/mol ).[6]

-

Determine Stoichiometric Equivalence: Based on the balanced equation, the reaction consumes β-alanine, (Boc)₂O, and ethanol. The key path is β-Alanine → N-Boc-β-alanine → this compound. We will determine the limiting reagent for the overall two-step process based on the initial inputs.

Step 3: Calculate Theoretical Yield

Once the limiting reagent is identified, the theoretical yield of the product is calculated.

-

Moles of Product: The number of moles of the limiting reagent determines the maximum number of moles of product that can be formed, based on the stoichiometric ratio from the balanced equation (in this case, 1:1).

-

Mass of Product (Theoretical Yield): Multiply the maximum moles of product by the molecular weight of the product (this compound).[5]

Data Table and Sample Calculation

Let's assume the following masses were used in an experiment:

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Mass Used (g) | Moles (mol) |

| β-Alanine | Starting Material | C₃H₇NO₂ | 89.09 | 5.00 | 0.0561 |

| Di-tert-butyl dicarbonate | Protecting Agent | C₁₀H₁₈O₅ | 218.25 | 13.40 | 0.0614 |

| Ethanol | Esterifying Agent | C₂H₅OH | 46.07 | 3.87 | 0.0840 |

| This compound | Product | C₁₀H₁₉NO₄ | 217.26 | - | - |

Calculation:

-

Moles Calculation:

-

Moles of β-Alanine = 5.00 g / 89.09 g/mol = 0.0561 mol

-

Moles of (Boc)₂O = 13.40 g / 218.25 g/mol = 0.0614 mol

-

Moles of Ethanol = 3.87 g / 46.07 g/mol = 0.0840 mol

-

-

Limiting Reagent Identification: The reaction proceeds through the β-alanine backbone. The stoichiometry between β-alanine and the final product is 1:1. The other reagents are used in slight excess to drive the reaction to completion. Comparing the moles of the core starting material, β-alanine (0.0561 mol), to the other reagents, it is the reactant present in the stoichiometrically lowest amount. Therefore, β-Alanine is the limiting reagent .

-

Theoretical Yield Calculation:

-

Maximum moles of product possible = Moles of limiting reagent = 0.0561 mol.

-

Theoretical Yield (g) = Moles of product × Molecular Weight of product

-

Theoretical Yield (g) = 0.0561 mol × 217.26 g/mol = 12.19 g

-

Final Step: Percent Yield

After purification, if the researcher obtains an actual mass of 10.55 g of pure product, the percent yield would be:

-

Percent Yield = (Actual Yield / Theoretical Yield) × 100

-

Percent Yield = (10.55 g / 12.19 g) × 100 = 86.5%

A yield significantly over 100% indicates the presence of impurities, such as residual solvent.

Reaction Mechanism Visualization

This diagram outlines the key electronic movements in the Boc protection step.

Sources

Methodological & Application

Use of N-Boc-beta-alanine ethyl ester in solid-phase peptide synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract